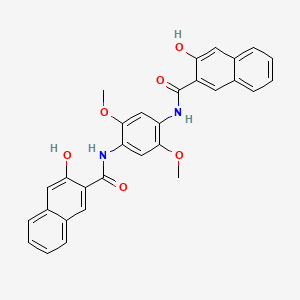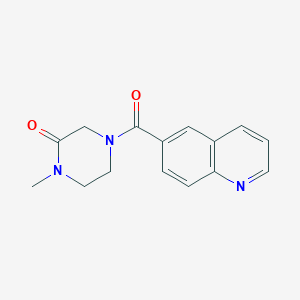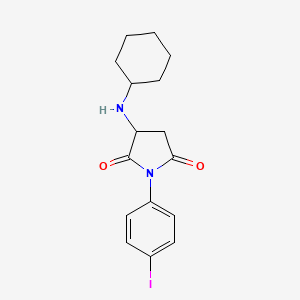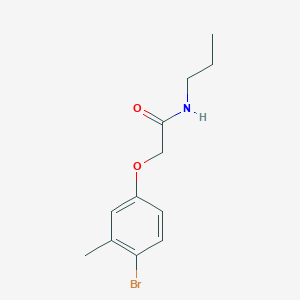![molecular formula C12H15BrN2OS B4937375 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research for its ability to assess cell viability and proliferation. MTT is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability.
Mecanismo De Acción
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is reduced by mitochondrial dehydrogenases to form formazan crystals, which accumulate in the cytoplasm of cells. The amount of formazan produced is proportional to the number of viable cells present in the sample. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not toxic to cells, and the reduction of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to formazan is irreversible.
Biochemical and Physiological Effects:
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a reliable indicator of cell viability and proliferation. It is widely used in the study of cell signaling pathways, including those involved in apoptosis and autophagy. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used to evaluate the effects of various treatments on cell growth and to determine the cytotoxicity of compounds, including anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability. It is a cost-effective alternative to other viability assays, such as trypan blue exclusion and colony formation assays. However, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not suitable for use with all cell types, and its sensitivity can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for the use of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide in scientific research. One area of interest is the development of new 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cell types or signaling pathways. Another potential direction is the modification of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to improve its sensitivity and specificity. Additionally, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide could be used in combination with other viability assays to provide a more comprehensive assessment of cell viability and proliferation.
Métodos De Síntesis
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide with N-propylamine in the presence of an oxidizing agent. The reaction yields 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is used extensively in scientific research to assess cell viability and proliferation. It is commonly used in assays to determine the cytotoxicity of compounds, including anticancer drugs, and to evaluate the effects of various treatments on cell growth. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used in the study of cell signaling pathways, including those involved in apoptosis and autophagy.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-2-7-13-12(15)8-14-9-16-11-6-4-3-5-10(11)14;/h3-6,9H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSEEGVNGPXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)


